EINECS 240-569-4

Description

Contextualization within Xanthene Derivatives and Organic Pigments

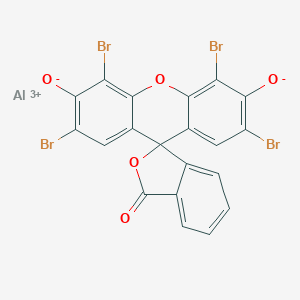

Xanthene dyes are characterized by their foundational xanthene ring structure. researchgate.net The parent compound of this class, fluorescein (B123965), was first synthesized in 1871 by Adolf von Baeyer. mdpi.comlsu.edu The introduction of bromine atoms into the fluorescein structure leads to the formation of eosin (B541160), a red dye. mdpi.com The subject of this article, 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt, is a derivative of this brominated xanthene structure.

As an organic pigment, this compound is part of a broad category of colorants that are incorporated into a medium, such as paint or plastic, to impart color. google.com Organic pigments are valued for their high color strength, brightness, and transparency. google.com The specific properties of this aluminium salt make it suitable for various applications where a stable red color is desired.

Historical Development and Evolution of Xanthene-based Colorants

The history of xanthene dyes began with the synthesis of fluorescein in 1871. researchgate.netbritannica.com This discovery paved the way for the development of a wide array of synthetic dyes. The late 19th century saw a surge in the creation of new colorants, with xanthene derivatives playing a significant role in expanding the available color palette. mdpi.com The ability to modify the basic xanthene structure through halogenation and other chemical reactions allowed for the creation of dyes with a range of colors and properties. Over the years, research has continued to refine these compounds, leading to the development of pigments with improved stability and performance characteristics.

Research Landscape and Current Significance in Applied Chemistry

The unique photophysical properties of xanthene dyes, including their strong fluorescence, have made them a focus of ongoing research. rsc.orgresearchgate.net Current research is exploring the use of xanthene derivatives in advanced applications such as fluorescent markers in biological imaging and as components in optical sensors. lsu.edursc.org The development of new synthetic methodologies continues to expand the possibilities for creating novel xanthene-based materials with tailored properties. frontiersin.org The aluminium salt of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, with its established use as a pigment, is part of this broader landscape of functional materials derived from the versatile xanthene scaffold. Its applications can be found in cosmetics for products like lipstick and nail polish. ulprospector.comulprospector.com

Structure

3D Structure of Parent

Properties

CAS No. |

16508-80-8 |

|---|---|

Molecular Formula |

C20H6AlBr4O5+ |

Molecular Weight |

672.9 g/mol |

IUPAC Name |

aluminum;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H8Br4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+3/p-2 |

InChI Key |

XRFCUEOWYOXQRI-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |

Other CAS No. |

16508-80-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Synthetic Pathways for 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt

The synthesis of this aluminum lake pigment is a multi-step process that begins with the synthesis of its organic precursor, followed by the complexation and lake formation.

Optimized Protocols for Precursor Synthesis (2',4',5',7'-Tetrabromofluorescein)

The precursor, 2',4',5',7'-tetrabromofluorescein, also known as eosin (B541160) Y, is synthesized from fluorescein (B123965). bldpharm.comcymitquimica.com The synthesis of fluorescein itself can be achieved through a Friedel-Crafts reaction by condensing phthalic anhydride (B1165640) with resorcinol (B1680541) in the presence of a catalyst like zinc chloride or methanesulfonic acid. researchgate.net

Recent studies have focused on optimizing the synthesis of fluorescein derivatives. For instance, one method involves the reaction of resorcinol with 4-methylphthalic anhydride in the presence of methanesulfonic acid at 100 °C to produce 5(6)-methyl substituted fluorescein in high yield. acs.org The subsequent bromination of the fluorescein derivative is a critical step. The use of N-bromosuccinimide is a common method for this bromination. acs.org

Synthesis of Fluorescein: Reaction of phthalic anhydride and resorcinol.

Bromination: Introduction of four bromine atoms onto the fluorescein backbone to yield 2',4',5',7'-tetrabromofluorescein.

Kinetics and Thermodynamics of Aluminum Complexation and Lake Formation

The formation of the aluminum lake involves the precipitation of the dye with a metallic salt, in this case, an aluminum salt such as alumina (B75360) hydrate. vulcanchem.comdystar.com This process renders the dye insoluble in water. paulaschoice.co.uk The complexation occurs between the aluminum ion and the functional groups of the tetrabromofluorescein molecule.

The kinetics of such complexation reactions can be influenced by several factors. Studies on similar systems, like the formation of gold nanoparticles, have shown that the initial complexation between the metal salt and the organic molecule is a crucial step that precedes the final particle formation. mdpi.com The rate of this complexation can be monitored using techniques like UV-vis spectroscopy. mdpi.com

Role of Reaction Conditions and Catalysis in Product Yield and Purity

The yield and purity of the final aluminum lake are highly dependent on the reaction conditions. Factors such as pH, temperature, and the stoichiometry of the reactants play a significant role. For instance, the extraction of similar dyes and their aluminum lakes for analytical purposes is sensitive to pH. mst.dk

The purity of the final product is critical, especially for applications in cosmetics. The final pigment, D&C Red No. 28 Aluminum Lake, is noted for its high purity and superior color saturation. ulprospector.com

Reaction Mechanisms and Degradation Pathways of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt

Understanding the degradation pathways of the aluminum lake is crucial for predicting its stability and performance. Degradation can be initiated by factors such as light and heat.

Photochemical Transformations and Photoreactivity

Fluorescein and its derivatives are known to be photosensitive. google.com Eosin Y (2',4',5',7'-tetrabromofluorescein) can act as a photosensitizer, generating singlet oxygen upon exposure to light. thermofisher.com This reactivity can lead to the degradation of the dye molecule itself or other components in a formulation.

The metal used in the lake formation can affect the lightfastness of the pigment. researchgate.net The coordination of the aluminum ion with the tetrabromofluorescein molecule can alter the electronic structure of the chromophore, thereby influencing its photoreactivity. researchgate.net Some studies suggest that the way the metal is coordinated can either enhance or reduce the light sensitivity of the lake. researchgate.net

Thermal Decomposition Kinetics and Pathways

The thermal decomposition pathways would likely involve the breakdown of the organic xanthene structure and the cleavage of the carbon-bromine bonds. The presence of the aluminum salt may also influence the decomposition mechanism.

Hydrolytic Stability and pH-Dependent Degradation

Prohydrojasmon, a synthetic analogue of the plant hormone jasmonic acid, demonstrates notable stability under various pH conditions, although its degradation is influenced by pH levels. publications.gc.camdpi.com Research indicates that the compound is generally stable to hydrolysis at pH levels commonly found in the environment. publications.gc.ca This stability suggests that hydrolysis is not a primary pathway for its transformation in water under typical environmental conditions. publications.gc.ca

However, the rate of hydrolysis is accelerated under alkaline conditions. A specific study reported a half-life of 10.7 days for Prohydrojasmon at a pH of 9. publications.gc.ca In acidic environments, such as those found in the stomach, the compound is reported to break down relatively quickly, with a half-life of 0.8 days upon consumption, though this occurs within a biological context. regulations.gov For its application as a plant growth regulator on apples, an optimal pH range of 7.0 to 8.5 is recommended for the spray solution, which points to a balance of stability and activity in this neutral to slightly alkaline range. ontario.ca

Table 1: Hydrolytic Stability of Prohydrojasmon

| pH Condition | Half-Life (t½) | Context | Source(s) |

|---|---|---|---|

| Environmentally Relevant pH | Stable | Environmental | publications.gc.ca |

| 9 | 10.7 days | Environmental | publications.gc.ca |

Oxidative and Reductive Degradation Mechanisms

Detailed information on the purely chemical oxidative and reductive degradation of Prohydrojasmon is limited. Regulatory assessments have noted that, in terms of chemical incompatibility, the product is not considered an oxidizing or reducing agent. regulations.gov

While direct chemical oxidation data is scarce, insights into its metabolic degradation provide a potential model for its oxidative breakdown. It is suggested that Prohydrojasmon absorbed by an organism could be metabolized through the oxidation of its side chain to form a carboxylic acid, which is then followed by conjugation and excretion. publications.gc.ca An alternative metabolic pathway involves the hydrolysis of the aliphatic side chain to an alcohol, which is subsequently oxidized to a carboxylic acid. publications.gc.ca This product may then undergo further metabolism. publications.gc.ca

Comprehensive Analytical Chemistry of 2 2,4,5,7 Tetrabromo 3,6 Dihydroxyxanthen 9 Yl Benzoic Acid, Aluminium Salt

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of chemical compounds. For the aluminium salt of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, a range of spectroscopic techniques provides a comprehensive understanding of its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For compounds like Acid Red 92, which is closely related to the title compound, NMR is considered more accurate than chromatographic methods for purity assessment. europa.eu Purity determination by NMR can yield more precise results, as seen in the analysis of Acid Red 92 where the true value was found to be 84.8% by NMR, compared to a wider range reported by HPLC. europa.eu

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes. The infrared spectrum of Phloxine B, a closely related compound (C.I. 45410), is used for conformity checks. avantorsciences.comthermofisher.com FTIR has also been used to identify Prussian blue in pigment mixtures containing xanthene dyes. researchgate.net This demonstrates the utility of vibrational spectroscopy in identifying the compound and detecting other components in a mixture.

UV-Visible and fluorescence spectroscopy are key to understanding the electronic transitions and photophysical behavior of colored compounds. The UV Lambda max for Phloxine B (C.I. 45410) is specified to be between 546 and 550 nm in a 50:50 methanol:water solution. avantorsciences.comthermofisher.com The stability of the related Acid Red 92 was tested using HPLC at a wavelength of 548 nm. europa.eu This absorbance in the visible region is responsible for the compound's distinct red color. specialchem.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of dyes like the aluminium salt of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid. It is employed for both purity assessment and the identification of impurities. europa.eueuropa.eu For instance, HPLC with a photodiode array detector has been successfully used to determine five food aluminum lake dyes in chewing gum. researchgate.net In the analysis of Acid Red 92, HPLC was used to detect and quantify impurities, with some reports indicating the presence of up to nine unknown impurities. europa.eu The method is also used to determine the amount of the dye in receptor fluids during skin permeation studies. europa.eu While HPLC is a powerful tool, it has been noted that for purity testing of Acid Red 92, the use of peak area percentage can be semi-quantitative. europa.eu

| Parameter | Value | Reference |

| HPLC Column | Inertsil® ODS-3 | researchgate.net |

| Detector | Photodiode Array | researchgate.net |

| Mobile Phase | Not specified | |

| Flow Rate | Not specified | |

| Injection Volume | Not specified | |

| Limit of Detection (LOD) | 0.15 µg g⁻¹ | researchgate.net |

| Limit of Quantification (LOQ) | 0.50 µg g⁻¹ | researchgate.net |

| Recovery | 72.5 to 116.4% | researchgate.net |

| Relative Standard Deviation (RSD) | 0.9 to 6.5% | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for identifying volatile and semi-volatile organic compounds that may be present as byproducts in the synthesis of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt. The manufacturing process of the parent dye, Phloxine B, involves the bromination of tetrachlorofluorescein. specialchem.com Volatile byproducts can arise from impurities in starting materials, side reactions, or thermal decomposition during processing.

Pyrolysis-GC-MS, a related technique, has been effectively used to identify gaseous compounds evolved from flame-resistant fabrics, which can contain brominated flame retardants structurally similar to the parent xanthene dye. osti.gov This method involves the controlled thermal decomposition of the sample, followed by the separation and identification of the resulting volatile fragments. osti.gov Analysis of the irradiated mixture of the parent dye, Phloxine B, has also utilized GC-MS to characterize intermediate photo-degradation products. researchgate.net For the aluminium salt, GC-MS analysis would be crucial for detecting residual solvents or byproducts from the laking process, where the dye is precipitated with an aluminium salt. makingcosmetics.com

A typical GC-MS analysis would involve extracting the sample with a suitable solvent and injecting the extract into the GC-MS system. The data obtained would include a chromatogram showing the separation of volatile components and a mass spectrum for each component, allowing for their identification by comparing the fragmentation patterns with spectral libraries like the NIST library. mst.dkmdpi.com

Table 1: Potential Volatile Byproducts Identifiable by GC-MS This table is illustrative and lists potential byproducts based on the synthesis of the parent dye and general chemical principles. Actual byproducts would need to be confirmed by direct analysis.

| Potential Byproduct | CAS Number | Reason for Presence |

|---|---|---|

| Phenol | 108-95-2 | Impurity in starting materials or degradation product |

| Brominated Phenols | Various | Side-reaction products from bromination |

| Tetrachlorophthalic Anhydride (B1165640) | 117-08-8 | Unreacted starting material |

Capillary Electrophoresis for Ionic Species Analysis

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique well-suited for the analysis of ionic species, including the parent dye, Phloxine B, and related charged impurities. dss.go.thnih.gov The method separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. nih.gov

Studies have demonstrated the successful use of CZE for the analysis of Phloxine B (also known as Acid Red 92) in various matrices. dss.go.thnih.govnih.gov For instance, a method for determining Phloxine B and another xanthene dye, Uranine, in water samples utilized a fused-silica capillary and a borate (B1201080) buffer. nih.gov The migration of the dyes was found to be dependent on the pH of the running buffer. nih.gov Another study employed a buffer containing sodium dodecyl sulfate (B86663) (SDS) for the separation of several synthetic food dyes, including Phloxine B (referred to as R-104). nih.gov

In the context of the aluminium salt, CE would be invaluable for assessing the purity of the parent dye before the laking process and for analyzing any water-soluble ionic species present in the final product. This could include unreacted dye, subsidiary dyes, or other ionic impurities. The major advantages of CE for this application are its short analysis time and the use of inexpensive columns and aqueous buffers. dss.go.th

Table 2: Capillary Electrophoresis Parameters for Parent Dye Analysis This table presents typical parameters based on published methods for the analysis of Phloxine B. dss.go.thnih.govnih.gov Optimal conditions for the aluminium salt would require method development.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Capillary | Fused-silica, 50-70 cm length, 75 µm I.D. | dss.go.thnih.gov |

| Running Buffer | 25 mM Sodium Phosphate / 25 mM Sodium Borate (pH 8.0) with 10 mM SDS | nih.gov |

| Alternate Buffer | 10 mM Na2B4O7 and 50 mM H3BO3 (pH 8.5) | dss.go.th |

| Separation Voltage | 15-25 kV | General CE practice |

Elemental Analysis and Stoichiometric Determination

Elemental analysis is fundamental to confirming the empirical formula and stoichiometric composition of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt. The molecular formula of the parent xanthene structure is C20H4Br4Cl4O5. ncats.io The formation of the aluminium lake involves the precipitation of the dye with a soluble aluminium salt, typically in the presence of a precipitating agent like sodium bicarbonate or sodium hydroxide (B78521). The aluminium cation coordinates with the carboxylic acid and hydroxyl groups of the dye molecule.

The exact stoichiometry of the aluminium salt can vary depending on the manufacturing conditions. It is often not a simple one-to-one salt but a complex of the dye with hydrated alumina (B75360). scielo.br Therefore, elemental analysis, particularly for carbon, hydrogen, bromine, chlorine, and aluminium, is essential for characterizing a specific batch of the pigment. Techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) are standard methods for quantifying the aluminium content.

Table 3: Theoretical Elemental Composition of Parent Dye (Phloxine B) This table is for the parent dye C20H4Br4Cl4O5. The composition of the aluminium salt would include aluminium and potentially other elements from the laking process.

| Element | Symbol | Atomic Weight | Percentage |

|---|---|---|---|

| Carbon | C | 12.01 | 30.65% |

| Hydrogen | H | 1.01 | 0.51% |

| Bromine | Br | 79.90 | 40.78% |

| Chlorine | Cl | 35.45 | 18.09% |

Microscopic and Surface Characterization Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Size Distribution

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface morphology and particle characteristics of the aluminium lake pigment. mdpi.com The process of "laking," or precipitating the soluble dye onto an insoluble substratum like alumina, results in a pigment with distinct physical properties compared to the original dye. scielo.brsemanticscholar.org

SEM studies on various lake pigments have shown that the manufacturing process significantly influences particle shape, size, and aggregation. scielo.brmdpi.com For instance, SEM analysis of lac dye lakes revealed that reacting the dye with metal salts changed the fine platelet features of the original dye into grape-fruit-shaped or rough, uneven configurations depending on the salt used. scielo.brsemanticscholar.org Similarly, SEM images of other natural lake pigments showed that particles made with an aluminum hydroxide matrix had a cubic morphology with rough, uneven shapes. mdpi.com For EINECS 240-569-4, SEM would be used to characterize the pigment's particle size distribution, surface texture, and degree of agglomeration, which are critical parameters for its application in cosmetics and other products. google.comgoogle.com Transmission Electron Microscopy (TEM) could provide higher resolution images to investigate the internal structure of the pigment particles and the distribution of the dye within the alumina matrix. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Properties

For a lake pigment, AFM could be used to:

Visualize the surface of individual pigment particles at the nanometer scale.

Quantify surface roughness, which influences the pigment's dispersibility and texture in formulations.

Study the interfacial properties between the pigment and other components in a formulation, such as polymers or oils.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. The parent dye, Phloxine B, is a crystalline solid. The laking process, which involves precipitating the dye onto an alumina substratum, can alter its crystalline nature. scielo.brusp.br

XRD studies on lake pigments have indicated that the coordination of the dye with metal salts leads to changes in the crystalline structure, often resulting in a more amorphous or a new crystalline solid compound. scielo.brusp.brresearchgate.net Research on hybrid films containing Phloxine B immobilized on saponite (B12675438) clay also utilized XRD to confirm the intercalation of the dye molecules within the clay layers, as evidenced by changes in the basal spacing. mdpi.comnih.gov For 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt, XRD analysis would determine whether the pigment is crystalline or amorphous, identify any crystalline phases present, and provide information on the degree of crystallinity. This information is crucial for understanding the pigment's stability, color properties, and behavior in different media.

Table 4: Summary of Compound Names

| Identifier/Name | Type |

|---|---|

| This compound | European Inventory of Existing Commercial Chemical Substances |

| 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt | IUPAC Name |

| D&C Red No. 28 | Common Name (US FDA) |

| Phloxine B | Common Name (Parent Dye) |

| C.I. 45410:2 | Colour Index Name (Aluminium Lake) |

| C.I. 45410 | Colour Index Name (Sodium Salt of Parent Dye) |

| Acid Red 92 | Common Name (Parent Dye) |

| Tetrachlorofluorescein | Precursor |

Environmental Fate and Transport of 2 2,4,5,7 Tetrabromo 3,6 Dihydroxyxanthen 9 Yl Benzoic Acid, Aluminium Salt

Abiotic Environmental Transformations

Abiotic transformation processes are crucial in determining the persistence and mobility of chemical substances in the environment. For this aluminium salt, these processes are primarily driven by light (photolysis), chemical reactions in soil and sediment, and physical partitioning behavior.

Photolysis, or degradation by light, is a significant transformation pathway for the parent compound, Phloxine B. When exposed to sunlight in aqueous environments, Phloxine B degrades rapidly. nih.gov Studies on the disodium (B8443419) salt of the parent dye have shown that its half-life in various water samples under natural sunlight can be as short as 10 to 13 minutes. nih.gov The degradation process involves sequential debromination, where bromine atoms are removed from the xanthene structure. nih.govcanada.ca The primary photolytic products identified are 2',4',5'-tribromo- and 4',5'-dibromo-derivatives of the original molecule. nih.gov

The rate of photolysis is influenced by several factors, including the light source, pH, and the presence of other substances in the water. nih.gov For instance, degradation is faster under UV light (254 nm) compared to cool white fluorescent lights. nih.gov The process also tends to be slightly faster in acidic conditions (pH 6) than in basic ones (pH 8). nih.gov The presence of oxygen can also accelerate the photodegradation by facilitating the breakdown of the chromophore. researchgate.net

Table 1: Photolysis Half-life of Phloxine B (Parent Compound) under Various Conditions

| Condition | Light Source | Half-life |

|---|---|---|

| Tap, Stream, or Seawater | Sunlight | 10–13 minutes |

| Water Samples (29±1°C) | 254 nm UV | 0.70–1.28 hours |

| Water Samples (29±1°C) | 365 nm UV | 26.3–115 hours |

| Water Samples (29±1°C) | Cool White Fluorescent | 14.1–46.2 hours |

Data sourced from studies on the parent compound, Phloxine B. nih.gov

Chemical degradation in soil and sediment, distinct from microbial processes, can be influenced by factors like pH and the presence of reactive chemical species. academicjournals.org For xanthene dyes, interaction with soil minerals is a key factor. researchgate.net The parent compound, Eosin (B541160) Y, can be degraded through advanced oxidation processes like the Fenton reaction, which involves hydroxyl radicals attacking the dye molecule. scirp.org This process is highly pH-dependent, with degradation rates decreasing as pH increases. scirp.org While specific data on the chemical degradation of the aluminium salt in soil is limited, the general behavior of organic pigments suggests they are likely to persist. mst.dk Due to their very low solubility, processes like hydrolysis are not considered important degradation pathways. mst.dk

As a pigment, the aluminium salt of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid has very low water solubility and is highly hydrophobic. mst.dk This leads to a strong tendency to adsorb to soil and sediment particles. mst.dk It is estimated that pigments, in general, exhibit high adsorption rates, potentially between 80% to 98%. mst.dk Studies on the parent compound, Phloxine B, have shown greater adsorption in soil compared to sediment, suggesting that the mineral content of the soil, in addition to organic carbon content, plays a major role in this process. researchgate.net This strong binding to solid matrices significantly reduces its mobility in the environment, limiting its transport into open waters. mst.dkcanada.ca

Biotic Environmental Degradation

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a key process for the ultimate removal of organic pollutants from the environment.

The biodegradation of synthetic dyes in wastewater treatment often involves both anaerobic and aerobic stages. mdpi.com Azo dyes, a related class of colorants, are typically broken down under anaerobic conditions where the initial cleavage of the molecule occurs. researchgate.net The resulting intermediate products, often aromatic amines, may then be further mineralized under aerobic conditions. researchgate.net However, many synthetic dyes are resistant to conventional aerobic biodegradation processes. usv.ro Specific data on the biodegradation of C.I. Pigment Red 90:1 in wastewater systems is sparse, but one study estimated the biodegradation of the closely related 3,4,5,6-tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt to be very low, at just 0.20%. europa.eu This suggests a high degree of persistence in typical wastewater treatment.

In natural settings, the degradation of dyes like Phloxine B is often slow. mst.dk The parent compounds are generally considered to be resistant to biodegradation. canada.ca Aerobic degradation of complex dyes can be challenging for microorganisms, and often requires specific bacterial or fungal strains with specialized enzymes. jabonline.innih.gov For example, white-rot fungi have demonstrated the ability to decolorize pigment plant effluents. mst.dk

Anaerobic degradation can break down the dye structure, but this process can lead to the formation of intermediate compounds that may also be of environmental concern. researchgate.netjabonline.in For many complex dyes, a combination of anaerobic and subsequent aerobic processes is necessary for complete mineralization to less harmful substances like carbon dioxide. researchgate.netijcmas.com Given the very low solubility and strong adsorption of the aluminium salt pigment, its availability to microorganisms in both soil and water is limited, further reducing the rate of biodegradation and indicating a high potential for persistence in the environment. mst.dk

Environmental Distribution and Partitioning

The distribution of D&C Red No. 28 Aluminum Lake in the environment is largely influenced by its physical and chemical properties, particularly its low water solubility and high molecular weight. myskinrecipes.comnih.gov These characteristics suggest that the compound will behave differently from its soluble dye counterpart, Phloxine B.

Volatilization is not considered a significant environmental fate process for D&C Red No. 28 Aluminum Lake. As an organic pigment, it is a stable compound with a high molecular weight and is non-flammable. myskinrecipes.comnih.govmakingcosmetics.com Its vapor pressure is expected to be very low, limiting its ability to volatilize from dry soil surfaces. atamanchemicals.com

For related xanthene dyes, such as D&C Red No. 21, the estimated Henry's Law constant is low, indicating that volatilization from moist soil or water surfaces is an unimportant fate process. canada.ca While specific data for the aluminum salt are scarce, the general properties of organic pigments and data from analogous compounds suggest a negligible potential for volatilization. myskinrecipes.comatamanchemicals.com

Table 1: Estimated Volatility and Related Properties for Analogous Pigments

| Property | Estimated Value | Implication for Environmental Fate | Source |

| Vapor Pressure | 1.6 x 10⁻¹⁰ mm Hg at 25°C (for C.I. Pigment Red 4) | Not expected to volatilize from dry soil. | atamanchemicals.com |

| Henry's Law Constant | 9.3 x 10⁻¹³ atm-cu m/mole (for C.I. Pigment Red 4) | Volatilization from moist soil and water is not an important process. | atamanchemicals.com |

The mobility of D&C Red No. 28 Aluminum Lake in terrestrial systems is expected to be low. Organic pigments are generally insoluble compounds, which limits their movement with water through the soil profile. myskinrecipes.com When released into soil, the compound is expected to adsorb to soil particles and remain relatively immobile. atamanchemicals.com

The soil adsorption coefficient (Koc) is a key parameter for assessing a chemical's mobility in soil. chemsafetypro.com For a similar pigment, C.I. Pigment Red 4, the estimated Koc is 2.3 x 10⁵, which classifies it as immobile. atamanchemicals.comchemsafetypro.com This strong adsorption to soil and sediment means that leaching into groundwater is not an anticipated transport pathway. atamanchemicals.com Instead, if released to land, the pigment is likely to remain in the upper soil layers or be transported via surface runoff while bound to soil particles.

In a study on the dissipation of the soluble dye Phloxine B in a coffee field, residues were found in the top layers of soil (0-5 cm and 5-10 cm), indicating some level of persistence in the soil matrix. senasica.gob.mx Although this study focused on the soluble dye, it highlights that the chromophore can persist in soil. The aluminum lake form, being largely insoluble, would be expected to show even less mobility and greater persistence in the soil to which it is applied. myskinrecipes.com

Analytical Methodologies for Environmental Monitoring

Detecting and quantifying D&C Red No. 28 Aluminum Lake and its parent dye, Phloxine B, in environmental samples requires sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most commonly cited method for this purpose. senasica.gob.mxphotos.or.krnih.gov

For the analysis of Phloxine B in soil and coffee, a method involving supercritical fluid extraction (SFE) followed by HPLC with a diode array detector has been utilized. senasica.gob.mx This method can separate Phloxine B from other related xanthene dyes. mlsu.ac.inresearchgate.net Another approach for soil samples uses a solvent extraction with a mixture of methanol, n-butyl amine, and sodium hexametaphosphate. mlsu.ac.in

For water samples, Capillary Zone Electrophoresis (CZE) has been developed as a rapid analysis method. oup.com This technique can be used for direct analysis of water with higher concentrations (>0.5 ppm), while for lower concentrations, a pre-concentration step using solid-phase extraction (SPE) is employed. oup.com HPLC methods for water analysis also typically use SPE to concentrate the analyte and clean up the sample before injection. oup.com

Table 2: Summary of Analytical Methods for Phloxine B (Parent Dye)

| Analytical Technique | Sample Matrix | Sample Preparation | Detection System | Key Findings | Source |

| HPLC | Soil, Coffee | Supercritical Fluid Extraction (SFE) | Diode Array Detector (DAD) | Effective for extraction and quantification of residues. | senasica.gob.mx |

| HPLC | Soil | Solvent Extraction | - | SFE was found to be more selective and provided cleaner extracts than solvent extraction. | mlsu.ac.in |

| HPLC | Water | Solid-Phase Extraction (SPE) | Diode Array Detector (DAD) | Successful determination in fortified tap and stream water. | photos.or.kr |

| Capillary Zone Electrophoresis (CZE) | Water | Solid-Phase Extraction (SPE) for low concentrations (<0.5 ppm) | - | Recoveries of 87–112% for Phloxine B spiked at 10–200 ppb in tap and stream water. | oup.com |

| HPLC | D&C Red No. 27 & 28 and their lakes | Dissolution in a chelating agent solution | - | Developed to quantify synthetic by-products and intermediates in the color additives themselves. | nih.gov |

Computational and Theoretical Investigations of 2 2,4,5,7 Tetrabromo 3,6 Dihydroxyxanthen 9 Yl Benzoic Acid, Aluminium Salt

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules from first principles. acs.org For a molecule like the aluminium salt of tetrabromofluorescein, these calculations could provide invaluable insights. However, no dedicated studies applying these methods to this specific compound have been published.

Detailed information on the electronic structure, molecular orbitals (such as the HOMO and LUMO), and charge distribution for the aluminium salt of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid is not available.

There are no published predictions of the UV-Vis, NMR, or IR spectra for 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt based on quantum chemical calculations.

In principle, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the energies of electronic excitations. For related dyes, DFT has also been used to compute vibrational frequencies to interpret experimental IR spectra. researchgate.net Predicting NMR chemical shifts would also be possible through methods like the Gauge-Independent Atomic Orbital (GIAO) method. Such theoretical spectra would be invaluable for confirming the structure and purity of the synthesized pigment.

No studies on reaction mechanism modeling or transition state analysis involving 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt were found.

This type of computational analysis is used to study the pathways of chemical reactions, identify intermediate structures, and calculate activation energies. For a pigment like this, one might investigate its synthesis mechanism or its degradation pathways under exposure to light or other chemicals. These calculations provide a molecular-level understanding that is difficult to obtain through experimental means alone. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org This technique could provide detailed information about the conformational behavior and interactions of the aluminium salt, but no such studies have been published.

There is no available data from molecular dynamics simulations on the conformational analysis and flexibility of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt.

The parent dye molecule has several rotatable bonds, leading to a flexible structure. In the aluminium salt, the coordination of one or more dye molecules to an aluminum ion would introduce significant conformational constraints. MD simulations could explore the preferred coordination geometries and the residual flexibility of the organic ligand, which would influence the pigment's properties.

Specific studies on the solvent interactions and aggregation phenomena of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt using molecular dynamics are absent from the literature.

As an insoluble pigment, this compound's interactions with its environment are critical to its performance. MD simulations could model the interface between the pigment particle and a solvent or a polymer matrix, providing insight into its dispersibility. Furthermore, these simulations could investigate how individual pigment complexes aggregate to form larger particles, which is a key factor in determining the final color and opacity of the material. For related dyes, aggregation in solution is a known phenomenon that significantly affects their spectroscopic properties.

Compound Names

| IUPAC Name | Common Name(s) | EINECS Number |

| 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt | C.I. Pigment Red 174, D&C Red No. 27 Aluminum Lake | 240-569-4 |

| 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid | Phloxine B, D&C Red No. 28, C.I. 45410 | 240-012-5 |

| 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid | Fluorescein (B123965) | 219-209-6 |

| 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid | Eosin (B541160) Y | 241-409-6 |

Interfacial Behavior at Material Surfaces

The interfacial behavior of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt, also known as Phloxine B aluminium lake or C.I. Pigment Red 90:1, is a critical aspect determining its application and interaction with various materials. Computational and theoretical studies, often complemented by experimental data on analogous xanthene dyes, provide significant insights into these surface interactions.

The adsorption of xanthene dyes onto metal oxide surfaces is a key area of investigation. Studies on similar dyes, such as eosin Y and rhodamine B, on surfaces like titanium dioxide (TiO2) and tungsten(VI) oxide (WO3) reveal that electrostatic interactions are a primary driving force for adsorption. core.ac.ukacs.orgresearchgate.net For the aluminium salt of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, the aluminium ion acts as a mordant, forming a stable complex with the dye molecule. cabidigitallibrary.org This interaction significantly influences the pigment's insolubility and stability on a substrate.

Upon adsorption, xanthene dyes often exhibit aggregation phenomena, forming dimers and higher-order structures on the material surface. core.ac.uk These aggregates are typically classified as H-aggregates (face-to-face stacking) or J-aggregates (edge-to-edge arrangement), which can be distinguished by shifts in their absorption spectra. core.ac.uk The formation of these aggregates is influenced by factors such as dye concentration, the nature of the surface, and the surrounding pH. core.ac.uk For instance, studies on xanthene dyes on WO3 colloids have shown a pH-dependent switching between H- and J-aggregation modes. core.ac.uk

Theoretical calculations, such as those based on density functional theory (DFT), have been employed to understand the electronic properties of xanthene dyes and their interaction with metal ions and surfaces. acs.org These studies help in elucidating the nature of the bonding, charge transfer, and the conformational changes that occur upon adsorption. For example, investigations into eosin Y complexes with aluminum and lead have shown that the coordination mode can be influenced by the synthesis protocol, which in turn affects the pigment's properties. researchgate.netresearchgate.net The interaction of the xanthene dye with the aluminum in C.I. Pigment Red 90:1 is expected to involve the carboxylate and hydroxyl groups of the dye, leading to the formation of a coordination complex. This is supported by studies on the formation of indigo (B80030) carmine-aluminum hydroxide (B78521) lakes, where sulfonic acid groups were found to participate in chemical reactions, forming coordination bonds with aluminum atoms. researchgate.net

The table below summarizes key findings from studies on the interfacial behavior of xanthene dyes, which are analogous to the subject compound.

| Aspect of Interfacial Behavior | Key Findings from Analogous Systems | Relevance to 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt |

| Adsorption Mechanism | Primarily driven by electrostatic interactions between the dye and the metal oxide surface. core.ac.ukacs.org Formation of charge-transfer complexes is also observed. acs.orgresearchgate.net | The aluminum salt structure inherently involves strong ionic and coordination interactions, leading to stable adsorption on surfaces. |

| Surface Aggregation | Formation of H- and J-aggregates is common, influenced by pH and dye concentration. core.ac.uk | Aggregation behavior on surfaces will affect the coloristic and performance properties of the pigment. |

| Influence of pH | pH can alter the surface charge of both the dye and the material, affecting adsorption and aggregation states. core.ac.uk | The stability and color of the pigment can be pH-dependent in certain applications. |

| Theoretical Modeling | DFT calculations reveal details of electronic structure, bonding, and charge transfer upon complexation with metal ions. acs.org | Provides a molecular-level understanding of the interaction between the Phloxine B dye and the aluminum ion, explaining the pigment's stability. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the environmental fate and effects of chemicals based on their molecular structure. For a compound like 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt, which belongs to the class of halogenated organic compounds, these models are particularly valuable for assessing properties such as persistence, bioaccumulation, and toxicity (PBT).

The environmental persistence of halogenated organic compounds is a significant concern. QSPR models have been developed to estimate the degradation half-lives of brominated and chlorinated pollutants in various environmental compartments like air, water, soil, and sediment. nih.gov These models often utilize molecular descriptors derived from the chemical structure, such as constitutional and quantum mechanical parameters, to predict persistence. nih.gov For brominated compounds, the degree of halogenation can have a complex influence on their environmental half-life. While persistence in air and sediment may increase with the number of bromine atoms, the opposite trend has been observed in surface water and soil, potentially due to the high photoreactivity of the C-Br bond. nih.gov Given that the subject compound is tetrabrominated, photolytic degradation could be a significant removal pathway in sunlit environments. canada.cacanada.ca

Soil sorption is another critical parameter determining the environmental distribution of a chemical. QSPR models for predicting the soil sorption coefficient (Koc) often use descriptors related to molecular size, hydrophobicity, and polarity. nih.govresearchgate.net For ionizable compounds like the subject chemical, the prediction is more complex as it involves pH-dependent speciation and potential electrostatic interactions with soil components. canada.cawhiterose.ac.uk The presence of the aluminum salt will likely lead to strong partitioning to soil and sediment, a behavior observed for the structurally similar Phloxine B in spill site studies. canada.ca

The table below presents a summary of how QSAR/QSPR models can be applied to predict the environmental fate of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt, based on findings for structurally related compounds.

| Environmental Parameter | Relevant QSAR/QSPR Findings for Analogous Compounds | Predicted Behavior for 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt |

| Persistence (Degradation Half-Life) | Halogenated xanthene dyes are photoreactive, with reactivity increasing with the number of halogen substituents. canada.cacanada.ca Brominated organic pollutants can undergo photolysis in water and soil. nih.gov | The compound is expected to be susceptible to photodegradation, especially in aqueous environments and on surfaces exposed to light. However, it is predicted to be resistant to biodegradation. canada.ca |

| Soil Sorption (Koc) | For ionizable and charged molecules, electrostatic interactions can lead to stronger sorption to soil and sediment than predicted by hydrophobicity (log Kow) alone. canada.ca Models for ionizable compounds often require additional parameters like pKa and soil properties. whiterose.ac.uk | Due to its ionic nature and the presence of the aluminum salt, the compound is expected to have a high affinity for soil and sediment, limiting its mobility in the environment. |

| Bioaccumulation | While some halogenated organic compounds are bioaccumulative, studies on similar xanthene dyes like D&C Red No. 21 suggest a low potential for accumulation in lipid tissues due to their ionized nature at neutral pH. canada.ca | The potential for bioaccumulation is likely low due to its ionic character and high water solubility, although specific data for the aluminum salt is lacking. |

It is important to note that while QSAR and QSPR models provide valuable estimations, their predictions come with uncertainties. canada.ca These uncertainties arise from the scope of the models' training sets and the complexity of the chemical structures being evaluated. Therefore, model predictions should ideally be supported by experimental data for a comprehensive environmental risk assessment.

Biological Interactions and Pathways in Non Human Organisms

Ecotoxicological Mechanisms in Aquatic Systems

The ecotoxicological profile of EINECS 240-569-4 in aquatic environments is largely dictated by its very low solubility in water. europa.eu This characteristic significantly influences its bioavailability and potential for interaction with aquatic life.

Due to its insolubility, the uptake and bioaccumulation of this compound in fish and aquatic invertebrates are considered to have a low potential. europa.eu For a substance to be readily absorbed by aquatic organisms, it typically needs to be dissolved in the water column. Insoluble pigments are generally believed to have minimal bioavailability, which in turn limits their capacity to accumulate in the tissues of aquatic organisms. beauinstituteshop.com While specific studies on the bioaccumulation of this particular compound in fish or invertebrates like Daphnia were not found, the European Chemicals Agency (ECHA) registration dossier for a closely related substance suggests a low bioaccumulation potential. europa.eu This is further supported by the general understanding that while lipophilic, the high molecular weight and low solubility of many pigments hinder their passage across biological membranes.

Predicted Ecotoxicological Properties of this compound

| Property | Predicted Level | Rationale |

| Water Solubility | Very Low | Inherent characteristic of lake pigments. europa.eu |

| Bioavailability | Minimal | Due to low water solubility. beauinstituteshop.com |

| Bioaccumulation | Low Potential | Inferred from low solubility and bioavailability. europa.eu |

There is a lack of specific data on the sublethal effects of this compound on the physiology and development of non-human organisms. General assessments of cosmetic pigments suggest a low level of toxicity. beauinstituteshop.com However, without targeted research, it is difficult to determine potential long-term impacts on growth, reproduction, or development in aquatic species. For some related dye compounds, concerns for chronic aquatic toxicity have been raised at low concentrations, though specific data for this compound is not available. epa.gov

Interactions with Terrestrial Ecosystem Components

Information regarding the interaction of this compound with terrestrial ecosystems is also sparse. Its use in cosmetics could lead to its introduction into terrestrial environments through sewage sludge application on land, but its fate and effects in soil are not well-documented. europa.eu

The impact of this compound on soil microbial communities and their enzymatic activities has not been a subject of specific scientific investigation. In general, organic pigments can be utilized by some bacteria as a source of carbon and nitrogen, which can lead to their degradation. pcimag.com This microbial degradation is a key process in the breakdown of organic compounds in the soil. uliege.be However, the specific susceptibility of this brominated xanthene dye to microbial breakdown and its potential to inhibit or alter microbial populations or their functions in the soil remains unknown.

There is no available data on the phytotoxicity of this compound or its bioavailability to plants. The low solubility of the compound would likely limit its uptake by plant roots from the soil. However, the potential for long-term accumulation in soils and any subsequent effects on plant health have not been studied.

Effects on Soil Invertebrates

The accumulation of tire wear particles in the soil environment poses a significant risk to soil-dwelling organisms. nih.gov Studies on the ecotoxicological effects of 6PPD and 6PPD-Q on soil invertebrates, such as earthworms, have revealed notable adverse impacts.

The earthworm Eisenia fetida has been a key model organism for investigating the terrestrial toxicity of these compounds. Research has shown that 6PPD-Q can bioaccumulate in earthworms, leading to a cascade of physiological and metabolic disturbances. nih.gov Following a 28-day exposure, 6PPD-Q was found to trigger the production of reactive oxygen species (ROS), resulting in oxidative damage to coelomic and intestinal tissues. nih.gov This oxidative stress is accompanied by increased mortality and weight loss in the earthworms. nih.gov

Multi-omics analyses, including transcriptomics and metabolomics, have provided deeper insights into the toxicological mechanisms. These studies have revealed that exposure to 6PPD-Q can lead to inflammation, immune dysfunction, metabolic imbalances, and genetic toxicity in Eisenia fetida. nih.gov Specifically, at an environmental concentration of 1000 μg/kg of 6PPD-Q, a significant reduction in survival rate and physiological disruptions were observed. nih.gov

Furthermore, both 6PPD and its quinone derivative have been shown to disrupt the energy supply and lipid metabolism of earthworms. nih.gov 6PPD-Q accumulates at higher concentrations in Eisenia fetida compared to 6PPD, triggering more severe oxidative stress and cellular homeostatic imbalance. nih.gov At a soil concentration of 100 ng/g, 6PPD-Q significantly increased ROS levels by 180.77% and suppressed the activities of acetylcholinesterase (AchE) and Ca2+-ATPase by 17.14% and 44.70%, respectively. nih.gov This disruption extends to the nitrogen balance and energy supply by inhibiting fatty acid degradation and the peroxisome proliferator-activated receptor (PPAR) signaling pathways. nih.gov

The intestinal microbiota of earthworms is also significantly perturbed by 6PPD-Q. High dosages have been shown to suppress microbial functions related to metabolism and information processing. nih.gov 6PPD-Q profoundly alters the abundance of key microbes and the stability of the microbial network, affecting intestinal microbial functions such as bile secretion, hormone synthesis, and lipid digestion, which in turn exacerbates the energy metabolic imbalance in the earthworms. nih.gov

In acute toxicity studies with Eisenia fetida, the median lethal concentration (LC50) for 6PPD after a 14-day exposure was determined to be 693 μg/g. laurentiansetac.ca Metabolomic analysis of earthworms exposed to high concentrations of 6PPD revealed significant changes in their metabolic profile, with disruptions to protein synthesis, amino acid metabolism, and energy metabolism. laurentiansetac.ca

The soil nematode Caenorhabditis elegans has also been used to study the chronic toxicity of 6PPD-Q. These studies have demonstrated neurobehavioral changes and symptoms of oxidative stress at concentrations as low as 0.1 µg/L. itrcweb.org At a concentration of 1 µg/L, a diminished reproductive capacity was observed in the worms. itrcweb.org

Interactive Data Table: Effects of 6PPD and 6PPD-Q on Soil Invertebrates

| Compound | Organism | Exposure Duration | Observed Effects | Concentration | Reference |

| 6PPD-Q | Eisenia fetida | 28 days | Bioaccumulation, oxidative damage, increased mortality, weight loss, inflammation, immune dysfunction, metabolic imbalances, genetic toxicity | 1000 µg/kg | nih.gov |

| 6PPD-Q | Eisenia fetida | Not specified | Increased ROS, suppressed AchE and Ca2+-ATPase activity, disrupted nitrogen balance and energy supply | 100 ng/g | nih.gov |

| 6PPD | Eisenia fetida | 14 days | Acute toxicity (LC50) | 693 µg/g | laurentiansetac.ca |

| 6PPD | Eisenia fetida | 48 hours | Disrupted protein synthesis, amino acid metabolism, and energy metabolism | 1200 µg/g | laurentiansetac.ca |

| 6PPD-Q | Caenorhabditis elegans | Chronic | Neurobehavioral changes, oxidative stress | 0.1 µg/L | itrcweb.org |

| 6PPD-Q | Caenorhabditis elegans | Chronic | Diminished reproductive capacity | 1 µg/L | itrcweb.org |

Enzyme Interactions and Biotransformation in Non-Human Biological Systems

The biodegradation of 6PPD in the environment is a complex process involving both abiotic and biotic pathways. ca.gov Microbial degradation plays a crucial role in the transformation of 6PPD and 6PPD-Q. Studies have investigated the potential for microorganisms from various environments, such as wastewater-activated sludge, to metabolize these compounds. asu.edu Research has sought to determine if microbes can utilize 6PPD and 6PPD-Q as a sole carbon source under aerobic conditions. asu.edu

The degradation of 6PPD is significantly faster in biologically active environments. For instance, the half-life of 6PPD in biologically active river water is approximately 2.9 hours, which is considerably shorter than in sterile deionized water (6.8 hours). ca.gov This suggests that microbial activity is a key factor in its environmental fate.

Soil microbial communities are also thought to facilitate the biotic aging of tire wear particles, potentially using them as a carbon source. researchgate.net However, the release of antioxidants like 6PPD from tires may inhibit some bacteria and enzymes, complicating the degradation process. researchgate.net For example, 6PPD has been shown to have a toxic effect on the model organism Thiobacillus ferrooxidans. researchgate.net

In the context of wastewater treatment, it is suggested that 6PPD is removed with high efficiency (at least 96%), although it is unclear whether this is due to sorption to solids or microbial degradation. ca.gov

Recent studies on the intestinal microbiota of zebrafish exposed to 6PPD-Q revealed significant increases in the genera Nocardioides and Rhodococcus. nih.gov Functional analyses predicted that these bacteria are involved in the biodegradation and metabolism of xenobiotics, suggesting a role for gut microbiota in the detoxification of 6PPD-Q. nih.gov

In vitro studies using enzymes from non-mammalian sources have provided valuable insights into the metabolic pathways of 6PPD and 6PPD-Q. In zebrafish, six hydroxylated metabolites of 6PPD-Q were identified, with two also undergoing O-sulfonation. nih.gov The primary metabolite featured a hydroxy group on the phenyl ring adjacent to the quinone. nih.gov

Comparative studies of enzyme activity and in silico binding interactions have shown that the binding affinity of 6PPD-Q to zebrafish phase I and II enzymes is 1.04 to 1.53 times higher than that of the corresponding enzymes in coho salmon. nih.gov This suggests a greater potential for 6PPD-Q detoxification in species that are more tolerant to its toxic effects. nih.gov

Research has also explored the interaction of 6PPD and 6PPD-Q with pepsin, a digestive enzyme. nih.gov Both compounds were found to form stable complexes with pepsin, driven by van der Waals forces and hydrogen bonds, which altered the enzyme's secondary structure. nih.gov This interaction resulted in a mixed-type inhibition of pepsin activity, with 6PPD-Q exhibiting a stronger inhibitory effect than 6PPD. nih.gov

Furthermore, in vitro experiments with human liver microsomes demonstrated a rapid depletion of 6PPD, which is consistent with the lower concentrations of the parent compound found in human urine compared to its quinone derivative. acs.org This rapid metabolism in liver microsomes suggests that similar enzymatic processes may occur in non-mammalian vertebrates.

Comparative Biological Responses across Non-Human Models

The toxic effects of 6PPD and particularly 6PPD-Q vary significantly across different non-human species, indicating a high degree of species-specific sensitivity.

Aquatic Invertebrates: Aquatic invertebrates generally appear to be more tolerant to 6PPD-Q than some fish species. gov.bc.ca Acute toxicity tests on several freshwater invertebrate species, including the cladoceran Daphnia magna, the amphipod Hyalella azteca, the mayfly Hexagenia spp., the ramshorn snail Planorbella pilsbryi, and the washboard mussel Megalonaias nervosa, did not show significant mortality at environmentally relevant concentrations. nih.govitrcweb.org For Daphnia magna, the 48-hour median lethal concentration (LC50) for 6PPD-Q was reported to be 55 μg/L, while for Hyalella azteca, the 96-hour LC50 was 6 μg/L. mdpi.com Chronic exposure of Daphnia magna to 6PPD has been shown to cause a dose-dependent decline in the total number of offspring. nih.gov

Algae and Aquatic Plants: The toxicity of 6PPD and 6PPD-Q to algae and aquatic plants also shows varied responses. For the green algae Chlorella vulgaris, low concentrations of 6PPD-Q (50-200 μg/L) were found to promote growth, while higher concentrations (400 μg/L) were inhibitory. mdpi.comresearchgate.net In contrast, for the microalgae Selenastrum capricornutum, 6PPD was found to be more toxic than 6PPD-Q, with an IC50 (96 h) of 8.78 mg/L for 6PPD, while no toxicity was observed for 6PPD-Q at concentrations up to 10 mg/L. nih.gov 6PPD exposure in S. capricornutum led to increased cellular membrane permeability, cell wall rupture, and photosynthetic toxicity. nih.gov

Fish: The most dramatic example of species-specific toxicity is observed in fish. 6PPD-Q is acutely toxic to several salmonid species, most notably coho salmon (Oncorhynchus kisutch), where it has been identified as the cause of "urban runoff mortality syndrome". gov.bc.canih.gov Other sensitive salmonids include rainbow trout (Oncorhynchus mykiss), brook trout (Salvelinus fontinalis), and lake trout. itrcweb.org However, other closely related salmonid species, as well as non-salmonid fish like the white sturgeon, have been found to be tolerant to 6PPD-Q. oup.com In vitro studies using cell lines from different salmon species have corroborated these in vivo findings, with a coho salmon cell line showing high sensitivity to 6PPD-Q, while cell lines from Chinook and sockeye salmon were nonresponsive. acs.org The differential toxicity is thought to be related to differences in the ability to metabolize and detoxify 6PPD-Q. itrcweb.org

Interactive Data Table: Comparative Toxicity of 6PPD and 6PPD-Q in Non-Human Organisms

| Compound | Organism | Endpoint | Value | Reference |

| 6PPD-Q | Daphnia magna | 48-h LC50 | 55 µg/L | mdpi.com |

| 6PPD-Q | Hyalella azteca | 96-h LC50 | 6 µg/L | mdpi.com |

| 6PPD | Daphnia magna | Chronic | Reproductive toxicity | 0.02-20 µg/L |

| 6PPD | Selenastrum capricornutum | 96-h IC50 | 8.78 mg/L | nih.gov |

| 6PPD-Q | Chlorella vulgaris | Growth inhibition | 400 µg/L | mdpi.comresearchgate.net |

| 6PPD-Q | Coho salmon (Oncorhynchus kisutch) | Acute mortality | Highly toxic | gov.bc.canih.gov |

| 6PPD-Q | Rainbow trout (Oncorhynchus mykiss) | Acute mortality | Sensitive | itrcweb.org |

| 6PPD-Q | White sturgeon | Acute mortality | Tolerant | oup.com |

Compound Names Table

| Abbreviation | Full Chemical Name |

| 6PPD | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine |

| 6PPD-Q | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone |

| ROS | Reactive Oxygen Species |

| AchE | Acetylcholinesterase |

| PPAR | Peroxisome Proliferator-Activated Receptor |

| LC50 | Median Lethal Concentration |

| IC50 | Median Inhibitory Concentration |

Advanced Applications and Materials Science Incorporating 2 2,4,5,7 Tetrabromo 3,6 Dihydroxyxanthen 9 Yl Benzoic Acid, Aluminium Salt

Pigment Technology Advancements

The utility of Pigment Red 90:1 in modern materials is heavily dependent on its performance within various systems, such as coatings and plastics. Research in this area focuses on enhancing its stability and optical properties through a deep understanding of its behavior in polymeric matrices and the development of innovative formulation strategies.

The dispersion of pigments within a polymeric matrix is a critical factor that influences the final properties of the material. sci-hub.se Effective dispersion involves the wetting of the pigment surface, the breaking down of pigment agglomerates, and the long-term stabilization of the dispersed particles. longchangchemical.comresearchgate.net The stability of this dispersion directly impacts the rheological properties of the polymer-pigment system. heubach.com

The incorporation of pigments into a polymer matrix typically increases the complex viscosity. mdpi.com The degree of this increase is dependent on factors such as pigment concentration and the nature of interactions between the pigment particles and the polymer. mdpi.comresearchgate.net For instance, smaller pigment aggregates and stronger interactions can lead to a higher complex viscosity. mdpi.com Many pigment dispersions exhibit pseudoplastic, or shear-thinning, behavior, where the viscosity decreases as the shear rate increases. mdpi.comlu.se

Strategies to improve dispersion stability include the use of dispersing agents or surfactants, which adsorb onto the pigment surface and create repulsive forces between particles, preventing re-agglomeration or flocculation. sci-hub.sechemical-centre.com Surface modification of pigments is another key strategy to enhance their compatibility with the polymer matrix and improve dispersion. researchgate.net

| Factor Affecting Dispersion and Rheology | Impact |

| Pigment Concentration | Higher concentration generally leads to increased viscosity. mdpi.comresearchgate.net |

| Particle Size and Agglomeration | Smaller, well-dispersed particles can increase viscosity; agglomerates lead to poor color quality. mdpi.comnih.gov |

| Pigment-Polymer Interaction | Stronger interactions can improve dispersion but may increase viscosity. mdpi.com |

| Dispersing Agents/Surfactants | Aid in stabilizing pigment particles and preventing flocculation. sci-hub.se |

| Surface Treatment of Pigments | Improves compatibility with the polymer matrix and enhances dispersion stability. chemical-centre.comresearchgate.net |

This table summarizes key factors influencing the dispersion and rheological properties of pigments in polymeric matrices based on findings from multiple sources.

The longevity of a pigment's color in coatings and plastics is determined by its photostability and weathering resistance. Studies on similar organic pigments have shown that degradation is often more pronounced in the binder or polymer matrix rather than the pigment itself when exposed to UV radiation. researchgate.net The photodegradation of the binder can lead to the formation of volatile compounds and a relative enrichment of the pigment on the surface. researchgate.net

Another strategy involves the encapsulation of pigments. This can improve their stability and dispersibility. For example, creating core-shell structures, where a pigment shell is crystallized on the surface of an inert particle like SiO₂, can lead to more stable suspensions. researchgate.net

Furthermore, the development of new dispersing agents and surface treatments continues to be a focus of research. sci-hub.senih.gov These additives are designed to have a high affinity for the pigment surface, promoting steric or electrostatic stabilization and preventing flocculation. sci-hub.se The selection of these additives is crucial and depends on the specific pigment and the polymer system.

Optoelectronic and Photonic Applications

The inherent fluorescent properties of the xanthene structure in Pigment Red 90:1 make it a candidate for applications beyond traditional coloration, particularly in the fields of optoelectronics and photonics. macsenlab.comhimedialabs.com

Eosin (B541160) Y, the parent molecule of Pigment Red 90:1, is a well-known fluorescent dye. macsenlab.comhimedialabs.com Its luminescent properties, including its quantum yield, are highly dependent on its environment. conicet.gov.ar The fluorescence quantum yield (Φf) of Eosin Y has been reported to be around 0.67 in ethanol, while the triplet quantum yield (ΦT) is in the range of 0.33–0.43 in the same solvent. conicet.gov.ar In aqueous solutions, the fluorescence quantum yield is lower, ranging from 0.15–0.22. conicet.gov.ar

When adsorbed onto a solid substrate like microcrystalline cellulose, the photophysical behavior of Eosin Y is altered. conicet.gov.ar At higher concentrations, fluorescence quenching and red-shifts in the emission spectra are observed, which can be attributed to reabsorption and energy trapping phenomena. conicet.gov.ar The formation of the aluminum salt (Pigment Red 90:1) immobilizes the dye in a solid matrix, which can influence its luminescent properties. The rigid structure of a solid matrix can sometimes suppress non-radiative decay pathways, potentially leading to enhanced luminescence. nih.gov

| Solvent/State | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) |

| Ethanol | 0.40–0.69 conicet.gov.ar | 0.33–0.43 conicet.gov.ar |

| Methanol | 0.44–0.63 conicet.gov.ar | 0.18–0.56 conicet.gov.ar |

| Water | 0.15–0.22 conicet.gov.ar | 0.4–0.8 conicet.gov.ar |

| Solid (Adsorbed on Cellulose) | Subject to concentration quenching conicet.gov.ar | - |

This table presents the quantum yields of Eosin Y in different environments as reported in the literature.

Derivatives of Eosin Y have been successfully utilized in the development of fluorescent sensors for the detection of various analytes. researchgate.netx-mol.netacs.org These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism. For example, a chemosensor derived from Eosin Y was developed for the selective detection of Cu²⁺ ions, where the fluorescence of the sensor was effectively quenched upon binding with the metal ion. x-mol.net The limit of detection for Cu²⁺ using this sensor was found to be as low as 3.29 nM. x-mol.net

Similarly, an Eosin Y-based fluorescent sensor was designed for the detection of the surfactant sodium dodecyl sulfate (B86663) (SDS). acs.org In this system, the fluorescence of Eosin Y was initially quenched by polyethyleneimine, and the subsequent addition of SDS caused a fluorescence recovery, allowing for the quantification of SDS with a detection limit of 0.02 μg mL⁻¹. acs.org

The principle of fluorescence quenching or enhancement upon interaction with specific molecules makes these xanthene-based dyes valuable components in diagnostic platforms. innovareacademics.inresearchgate.net They can be integrated into various formats, including paper-based diagnostic devices, for low-cost and portable analysis. researchgate.netresearchgate.net The ability to detect metal ions and organic molecules with high sensitivity and selectivity opens up possibilities for their use in environmental monitoring and biomedical diagnostics. x-mol.netacs.org

| Analyte Detected | Sensor Principle | Reference |

| Copper Ions (Cu²⁺) | Fluorescence "Turn-off" | x-mol.net |

| Mercury Ions (Hg²⁺) | Ratiometric "Turn-on" | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | Fluorescence Recovery | acs.org |

| Various Pharmaceuticals | Ion-pair Complex Formation | innovareacademics.in |

This table showcases examples of fluorescent sensors developed using Eosin Y derivatives.

Development of Nanomaterial Composites

The development of nanomaterial composites often involves the incorporation of functional organic molecules to impart specific properties to the final material. Nanomaterials, with their high surface-area-to-volume ratio, offer a unique platform for interaction with such molecules. europa.eu The integration of compounds like the aluminium salt of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid into nanomaterial matrices could lead to composites with enhanced optical, electronic, or catalytic properties.

Surface functionalization is a key process in the synthesis of hybrid materials, where the surface of a nanomaterial is modified to alter its properties and facilitate its integration into a larger matrix. For instance, the anionic nature of the Eosin Y molecule allows it to be tethered to positively charged surfaces through ionic interactions. mdpi.com This principle can be extended to its aluminium salt for the functionalization of various nanoparticles.

The synthesis of such hybrid materials can be achieved through several methods. One common approach involves the direct adsorption of the dye molecule onto the surface of pre-synthesized nanoparticles. For example, Eosin Y has been successfully conjugated with upconverting nanoparticles (UCNPs). mdpi.com In a typical synthesis, ligand-free UCNPs are dispersed in an aqueous solution containing an excess of the Eosin Y salt. The pH of the solution is adjusted to facilitate the binding of the dye to the nanoparticle surface, followed by purification to remove any unbound molecules. mdpi.com This process results in a hybrid nanomaterial that combines the properties of the inorganic nanoparticle with the photoactive characteristics of the organic dye.

Another approach to creating these hybrid materials is through co-precipitation or in-situ synthesis, where the nanoparticles are formed in the presence of the dye molecule. This can lead to the encapsulation or embedding of the dye within the nanoparticle matrix, potentially altering the electronic environment of the dye and influencing its photophysical behavior.

Table 1: Potential Methods for Surface Functionalization and Hybrid Material Synthesis

| Method | Description | Potential Nanomaterials |

| Direct Adsorption | Pre-synthesized nanoparticles are incubated in a solution of the dye salt, allowing for surface binding. | Metal oxides (e.g., TiO2, ZrO2, Al2O3), Upconverting Nanoparticles (UCNPs) |

| Ionic Interaction | Exploits the anionic nature of the dye to bind to positively charged surfaces or ion-exchange resins. | Functionalized polymers, modified silica (B1680970) nanoparticles |

| Covalent Bonding | Chemical modification of the dye and nanoparticle surface to form a stable covalent linkage. | Amine- or carboxyl-functionalized nanoparticles |

| In-situ Synthesis | Nanoparticles are synthesized in the presence of the dye, leading to its incorporation into the material. | Polymer nanoparticles, hydrogels |

This table is illustrative and based on general methods for functionalizing nanoparticles with organic dyes like Eosin Y.

The integration of 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt at the nanoscale can lead to significant performance enhancements in a variety of functional materials. This is primarily attributed to the photoactive nature of the 2',4',5',7'-tetrabromofluorescein moiety, which can act as a photosensitizer. mdpi.com

In the context of photocatalysis, nanoparticles functionalized with this dye could exhibit enhanced activity under visible light. The dye molecule can absorb light in the visible spectrum, a region where many wide-bandgap semiconductor nanoparticles (like TiO2) are not active, and then transfer the energy to the nanoparticle, initiating the catalytic process. Studies on the photocatalytic degradation of Eosin Y using TiO2-ZrO2 nanocomposites have demonstrated the interaction between the dye and the nanoparticle surface under visible light irradiation. researchgate.net While this study focuses on the degradation of the dye, it underscores the principle of light absorption by the dye and subsequent electronic interactions with the nanoparticle, which is the foundation of dye-sensitized photocatalysis.

Another area of potential performance enhancement is in the development of photodynamic therapy (PDT) agents. Eosin Y is known to generate reactive oxygen species (ROS) upon irradiation with light, a property that can be harnessed for therapeutic applications. mdpi.com By conjugating the aluminium salt of Eosin Y to biocompatible nanoparticles, it may be possible to create "nanophotosensitizers" that can be delivered to specific tissues. The nanoparticles can enhance the transport of the dye into cells, which is a limitation for the free dye molecule. mdpi.com The excitation of these nanoconjugates with light of a specific wavelength can then trigger the localized production of ROS, leading to cell death in the targeted area. Research on Eosin Y-functionalized upconverting nanoparticles has shown that these systems can be excited by near-infrared light, which allows for deeper tissue penetration. mdpi.com

The electrical properties of composite materials can also be influenced. The incorporation of dye-functionalized nanoparticles into polymer matrices has the potential to alter the conductivity of the material, particularly upon illumination. This could have applications in the development of optoelectronic devices and sensors.

Table 2: Research Findings on Performance Enhancement with Eosin Y and Nanomaterials

| Application Area | Nanomaterial System | Observed Performance Enhancement |

| Photocatalysis | TiO2-ZrO2 nanocomposite | Visible light-induced degradation of Eosin Y, indicating energy transfer. researchgate.net |

| Biomedical Imaging & Therapy | Upconverting Nanoparticles (UCNPs) functionalized with Eosin Y | Enabled deep tissue bioimaging and photodynamic therapy using near-infrared light. mdpi.com |

| Dye-Sensitized Solar Cells | Not specified in detail, but mentioned as a key application. | Eosin Y acts as a photosensitizer to improve light harvesting efficiency. mdpi.com |

| Organic Synthesis | Magnetic nanoparticle-supported Eosin Y | Creation of an efficient and recyclable heterogeneous catalyst for chemical reactions. mdpi.com |

This table summarizes findings for the parent compound Eosin Y and its derivatives, suggesting potential applications for the aluminium salt.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of organic pigments often involves processes that are not aligned with the principles of green chemistry. Future research should focus on developing more sustainable and eco-friendly methods for the production of D&C Red No. 21 and its subsequent laking with aluminum. Key research areas include:

Use of Renewable Feedstocks: Investigation into bio-based starting materials to replace petroleum-derived precursors for the xanthene core structure.

Safer Solvent Systems: The development of synthesis routes that utilize safer, renewable, or solvent-free conditions, moving away from hazardous organic solvents. zonadepinturas.com

Energy Efficiency: Exploring alternative energy sources, such as microwave-assisted synthesis, to reduce reaction times and energy consumption compared to conventional heating methods. nih.gov